Ethyl 2-cyano-2-cyclohexylacetate

Description

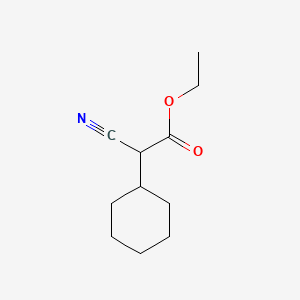

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-cyclohexylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYCINUWJWAOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286342 | |

| Record name | ethyl cyano(cyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-50-1 | |

| Record name | NSC44911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl cyano(cyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Cyano 2 Cyclohexylacetate

Synthesis of Ethyl 2-cyano-2-cyclohexylacetate via Multi-Step Pathways

The multi-step syntheses for this compound are centered around the assembly of the core structure from simpler, more readily available chemical building blocks.

One potential, though less direct, synthetic strategy involves the use of precursors that can undergo saponification and decarboxylation. This approach would typically start with a more complex molecule, such as a substituted cyclohexylmalonic ester. In this hypothetical pathway, the diester precursor would first be synthesized. Subsequently, selective saponification (hydrolysis of one ester group to a carboxylic acid) followed by decarboxylation (removal of the carboxyl group as carbon dioxide) would lead to a cyclohexylacetic acid derivative. This intermediate would then need to be cyanated and esterified to yield the final product, this compound. While complex, such routes are a staple in organic synthesis for building substituted cyclic frameworks.

A more direct and common method for synthesizing α-cyano esters like this compound is through condensation reactions. The Knoevenagel condensation, a well-established reaction in organic chemistry, is particularly relevant. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), to a carbonyl group.

For the synthesis of the target compound, this involves the reaction of cyclohexanone (B45756) with ethyl cyanoacetate. The reaction is typically facilitated by a weak base, such as an amine or an alkoxide like sodium ethoxide. The base abstracts a proton from the α-carbon of ethyl cyanoacetate, creating a highly reactive enolate intermediate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The initial adduct often undergoes dehydration (elimination of a water molecule) to form an unsaturated intermediate, Ethyl 2-cyano-2-cyclohexylideneacetate. Subsequent reduction of the carbon-carbon double bond would then yield the final saturated product, this compound.

Precursors and Starting Materials for this compound Synthesis

The successful synthesis of this compound relies on the availability and purity of its precursors. The primary starting materials are determined by the chosen synthetic route. wikipedia.orgchemprob.org

The most crucial precursors for the common condensation pathway are:

Ethyl Cyanoacetate: This organic compound is a key building block due to its reactive methylene group positioned between a nitrile and an ester group. wikipedia.org It can be prepared through several methods, including the Fischer esterification of cyanoacetic acid with ethanol (B145695) or via the Kolbe nitrile synthesis using ethyl chloroacetate (B1199739) and sodium cyanide. wikipedia.orgresearchgate.net

Cyclohexanone: This cyclic ketone provides the cyclohexyl moiety of the target molecule. It serves as the electrophile in the Knoevenagel condensation reaction.

A summary of the key starting materials and their roles is presented below.

| Starting Material | Chemical Formula | Role in Synthesis |

| Ethyl Cyanoacetate | C₅H₇NO₂ | Provides the cyano and ethyl acetate (B1210297) groups; acts as the nucleophile (active methylene compound). wikipedia.org |

| Cyclohexanone | C₆H₁₀O | Provides the cyclohexyl ring; acts as the electrophile. |

| Sodium Ethoxide | C₂H₅NaO | Acts as a base catalyst to form the enolate from ethyl cyanoacetate. |

| Ethanol | C₂H₆O | Often used as a solvent for the reaction and is also a precursor for Ethyl Cyanoacetate synthesis. researchgate.net |

| Cyanoacetic Acid | C₃H₃NO₂ | Precursor for the synthesis of Ethyl Cyanoacetate via esterification. researchgate.net |

| Ethyl Chloroacetate | C₄H₇ClO₂ | Precursor for the synthesis of Ethyl Cyanoacetate via nitrile synthesis. wikipedia.org |

| Sodium Cyanide | NaCN | Source of the cyanide group in the Kolbe nitrile synthesis of Ethyl Cyanoacetate. wikipedia.org |

Optimization of Synthetic Conditions for Improved Yield and Selectivity

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions and production costs. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

Catalyst and Solvent: The choice of base catalyst in condensation reactions is crucial. While strong bases like sodium ethoxide are effective, they can sometimes promote side reactions. Weaker bases can offer better selectivity. The solvent system also plays a significant role; for instance, using dimethylformamide (DMF) has been shown to be effective in similar syntheses involving ethyl cyanoacetate, leading to high yields. researchgate.net The use of phase transfer catalysts has also been documented for related alkylations. wikipedia.org

Temperature and Reaction Time: The reaction temperature directly influences the rate of reaction. Higher temperatures can speed up the formation of the product but may also lead to decomposition or the formation of unwanted byproducts. Orthogonal experiments, which systematically vary multiple factors, can be employed to determine the optimal temperature and reaction time for achieving the highest esterification rate. researchgate.net

Alternative Methods: Modern synthetic techniques such as microwave irradiation have emerged as a way to accelerate reactions, often leading to excellent yields in significantly shorter timeframes compared to conventional heating methods. researchgate.net For a reaction involving p-anisidine (B42471) and ethyl cyanoacetate, microwave irradiation resulted in a 90% yield. researchgate.net

The table below illustrates parameters that are often optimized in syntheses involving ethyl cyanoacetate, based on findings from related reactions. researchgate.netbeilstein-journals.org

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | Ethanol | DMF | Acetonitrile | Yields can vary significantly; DMF often gives good results. researchgate.net |

| Base | Cesium Carbonate | Butyl Lithium | Ammonium (B1175870) Acetate | Choice of base affects reaction rate and potential side reactions. researchgate.netresearchgate.net |

| Temperature | Room Temp. | 100 °C | Reflux | Higher temperatures increase reaction rates but can impact selectivity. beilstein-journals.org |

| Method | Conventional Heating | Microwave Irradiation | Flow Chemistry | Microwave and flow methods can reduce reaction time and improve yields. researchgate.net |

By systematically adjusting these conditions, chemists can develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Cyano 2 Cyclohexylacetate

Reactivity of the Nitrile Functional Group

The nitrile group is characterized by a carbon-nitrogen triple bond. The electronegativity of the nitrogen atom polarizes the bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions at the Cyano Group

The electrophilic carbon of the nitrile group is a key site for nucleophilic attack. This can be exploited to form new carbon-carbon or carbon-heteroatom bonds. A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard reagents. The reaction proceeds by the nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an intermediate imine anion (as a magnesium salt). Subsequent acidic hydrolysis of this intermediate yields a ketone. While specific studies on Ethyl 2-cyano-2-cyclohexylacetate are not prevalent, the reaction with a Grignard reagent like methylmagnesium bromide would be expected to produce 1-cyclohexyl-1-cyanoacetone after hydrolysis.

Another important reaction involving the α-carbon adjacent to the nitrile is alkylation. In the presence of a base, the α-proton can be abstracted to form a carbanion, which is stabilized by both the nitrile and the ester groups. This nucleophilic carbanion can then react with alkyl halides. For the related ethyl cyanoacetate (B8463686), alkylation with ethyl iodide in the presence of a sodium alkoxide base is a well-established procedure. A similar reaction with this compound would, however, not be possible as it lacks an α-proton for abstraction.

Reduction Reactions to Amine Derivatives

The nitrile functionality can be completely reduced to a primary amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon. The initial addition forms an imine anion, which is further reduced to a diamino dianion species. Subsequent quenching of the reaction with water furnishes the primary amine. cymitquimica.com For this compound, this reduction would yield 2-amino-1-cyclohexylethan-1-ol, as the ester group is concurrently reduced to an alcohol.

Catalytic hydrogenation is another method for nitrile reduction. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed under a hydrogen atmosphere. This method can sometimes offer better selectivity compared to metal hydrides. For instance, the reduction of related cyano-esters has been achieved using Pd/C catalysts under hydrogen pressure to yield the corresponding amino esters, provided the ester group is more resistant to the chosen conditions. nih.gov

Table 1: Illustrative Conditions for Nitrile Reduction

| Reagent/Catalyst | Solvent | Product Type | Reference Example |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Primary Amine, Alcohol | Reduction of Ethyl Cyanide doubtnut.com |

| Palladium on Carbon (Pd/C) | Ethanol (B145695), Methanol | Primary Amine | Hydrogenation of 2-(4-oximidocyclohexenyl) acetate (B1210297) nih.gov |

Hydrolysis Pathways of the Nitrile Functionality

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under aqueous conditions, with the final product depending on the reaction conditions. researchgate.net

Acid-Catalyzed Hydrolysis: Heating a nitrile with an aqueous acid, such as hydrochloric or sulfuric acid, leads to the formation of a carboxylic acid. researchgate.net The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. The initially formed imidic acid tautomerizes to an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt. doubtnut.com Applying these conditions to this compound would result in the formation of cyclohexanecarboxylic acid, accompanied by the release of ethanol from the hydrolysis of the ester group and carbon dioxide from the decarboxylation of the resulting β-keto acid.

Base-Catalyzed Hydrolysis: Alternatively, heating a nitrile with an aqueous base, like sodium hydroxide (B78521), also effects hydrolysis. The hydroxide ion directly attacks the electrophilic nitrile carbon. The intermediate amide can be isolated under carefully controlled conditions, but with prolonged heating, it is typically hydrolyzed further to a carboxylate salt. researchgate.net Acidification of the reaction mixture in a subsequent step is required to obtain the free carboxylic acid. For this compound, this pathway would yield the sodium salt of cyclohexanecarboxylic acid.

Reactivity of the Ester Functional Group

The ester group in this compound contains a carbonyl carbon that is electrophilic, though generally less so than an aldehyde or ketone. It readily undergoes nucleophilic acyl substitution reactions.

Nucleophilic Substitution Reactions Involving the Ester Moiety

A classic example of nucleophilic acyl substitution is the reaction with ammonia (B1221849), known as ammonolysis, to form an amide. The reaction of ethyl cyanoacetate with concentrated aqueous ammonia to produce cyanoacetamide is a well-documented process that proceeds efficiently at room temperature followed by cooling. By analogy, treating this compound with ammonia would be expected to yield 2-cyano-2-cyclohexylacetamide. This reaction involves the nucleophilic attack of ammonia on the ester's carbonyl carbon, followed by the elimination of ethanol.

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, the original alkoxy group (ethoxy in this case) is eliminated, and a new ester is formed. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent.

Base-Catalyzed Transesterification: A base, typically the alkoxide corresponding to the alcohol reactant (e.g., sodium methoxide (B1231860) in methanol), can also catalyze the reaction. The alkoxide acts as a potent nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the original alkoxy group (ethoxide) to yield the new ester. masterorganicchemistry.com

Table 2: General Conditions for Transesterification

| Catalyst Type | Catalyst Example | Alcohol | Key Feature | Reference |

|---|---|---|---|---|

| Acid | Sulfuric Acid (H₂SO₄) | Methanol, Propanol, etc. | Equilibrium process; alcohol often used as solvent. | masterorganicchemistry.com |

| Base | Sodium Alkoxide (e.g., NaOMe) | Methanol, Propanol, etc. | Proceeds via nucleophilic acyl substitution. | masterorganicchemistry.com |

Hydrolysis of the Ester Group

The ester group in this compound can be hydrolyzed under either acidic or basic conditions to yield 2-cyano-2-cyclohexylacetic acid and ethanol. This reaction involves the cleavage of the ester linkage through the nucleophilic attack of a water molecule or a hydroxide ion.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. In contrast, under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. Both pathways ultimately lead to the formation of the corresponding carboxylic acid and alcohol.

Reactivity of the Active Methylene (B1212753) Group

The carbon atom situated between the electron-withdrawing cyano and ester groups is known as an active methylene group. The protons attached to this carbon are acidic and can be readily removed by a base to form a stabilized carbanion or enolate. This enolate is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions.

The enolate generated from this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds, which serve as Michael acceptors. masterorganicchemistry.com The reaction proceeds via a 1,4-addition of the nucleophilic carbanion to the electrophilic double bond of the Michael acceptor. masterorganicchemistry.com This is a powerful method for the formation of new carbon-carbon single bonds. masterorganicchemistry.com

The general mechanism involves the deprotonation of the active methylene group to form the enolate, followed by the nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com The resulting intermediate is then protonated to yield the final product. A variety of bases can be employed to facilitate this reaction, with the choice often depending on the specific substrates involved.

Table 1: Examples of Michael Addition Reactions

| Michael Donor | Michael Acceptor | Base | Product |

| This compound | Methyl vinyl ketone | Sodium ethoxide | Ethyl 2-cyano-2-cyclohexyl-5-oxohexanoate |

| This compound | Acrylonitrile | Potassium tert-butoxide | Ethyl 4,4-dicyano-4-cyclohexylbutanoate |

| This compound | Diethyl ethylidenemalonate | Ruthenium dihydride catalyst | Diethyl 2-(1-cyano-1-cyclohexyl(ethoxycarbonyl)methyl)-2-ethylmalonate chempedia.info |

This compound can undergo Knoevenagel condensation with aldehydes and ketones. researchgate.netcymitquimica.com This reaction involves the base-catalyzed condensation of the active methylene compound with a carbonyl compound, leading to the formation of a new carbon-carbon double bond. researchgate.netjmcs.org.mx The reaction is a cornerstone in the synthesis of substituted alkenes and various heterocyclic compounds. wikipedia.org

The mechanism typically begins with the deprotonation of the active methylene group to form an enolate. This enolate then adds to the carbonyl carbon of the aldehyde or ketone, forming an aldol-type intermediate. Subsequent dehydration of this intermediate yields the final condensed product, often an α,β-unsaturated dinitrile or cyanoester. A variety of catalysts, including primary and secondary amines and their salts, as well as ionic liquids, have been shown to be effective in promoting this transformation. researchgate.netresearchgate.net

Table 2: Knoevenagel Condensation of this compound with Various Aldehydes

| Aldehyde | Catalyst | Product |

| Benzaldehyde | Piperidine | Ethyl 2-cyano-3-phenyl-2-cyclohexylideneacetate |

| 4-Methoxybenzaldehyde | DABCO | Ethyl 2-cyano-3-(4-methoxyphenyl)-2-cyclohexylideneacetate researchgate.net |

| Thiophene-2-carbaldehyde | Diisopropylethylammonium acetate | Ethyl 2-cyano-3-(thiophen-2-yl)-2-cyclohexylideneacetate jmcs.org.mx |

The nucleophilic carbanion generated from this compound can be readily alkylated or acylated. Alkylation with alkyl halides provides a straightforward method for introducing various alkyl groups at the α-position. chemprob.org Similarly, acylation with acyl chlorides or anhydrides introduces an acyl group, leading to the formation of β-keto esters or related compounds.

These reactions are typically carried out in the presence of a suitable base to generate the enolate, followed by the addition of the electrophilic alkylating or acylating agent. The choice of base and reaction conditions is crucial to control the extent of reaction and prevent side reactions such as O-alkylation or multiple alkylations.

Table 3: Alkylation and Acylation of this compound

| Reagent | Base | Product |

| Methyl iodide | Sodium hydride | Ethyl 2-cyano-2-cyclohexylpropanoate |

| Benzyl bromide | Potassium carbonate | Ethyl 2-cyano-2-cyclohexyl-3-phenylpropanoate |

| Acetyl chloride | Sodium ethoxide | Ethyl 2-acetyl-2-cyano-2-cyclohexylacetate |

Mechanistic Investigations of Reactions Involving Ethyl 2 Cyano 2 Cyclohexylacetate

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis and subsequent transformations of ethyl 2-cyano-2-cyclohexylacetate are governed by a series of mechanistic steps that are influenced by catalysts, solvents, and additives. A key synthetic route to this compound is the Knoevenagel condensation of cyclohexanone (B45756) with ethyl cyanoacetate (B8463686).

Catalytic Pathways and Intermediate Species

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In the case of this compound synthesis, the reaction between cyclohexanone and ethyl cyanoacetate is typically catalyzed by a base.

A proposed mechanistic pathway for the Knoevenagel condensation of cyclohexanone and ethyl cyanoacetate using a solid base catalyst, such as aminopropylated fly ash, involves several key steps researchgate.net:

Activation of the Methylene (B1212753) Group: The basic catalyst abstracts an acidic proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion (enolate) intermediate. The presence of both the cyano and the ester groups enhances the acidity of this proton.

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. This results in the formation of an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, often by a protonated form of the catalyst or a protic solvent, to yield a β-hydroxy adduct.

Dehydration: The β-hydroxy adduct undergoes dehydration (elimination of a water molecule) to form the final product, ethyl cyclohexylidene-cyanoacetate. This step is often facilitated by the catalyst and can proceed through either an E1cB or E2 elimination mechanism, depending on the reaction conditions.

The efficiency of this catalytic cycle is dependent on the nature of the catalyst. For instance, studies on mixed metal oxide catalysts in Knoevenagel condensations have shown that a balance of acidic and basic sites on the catalyst surface is crucial for high reaction rates and yields rsc.orgresearchgate.net. The basic sites are responsible for the initial deprotonation of the active methylene compound, while the acidic sites can activate the carbonyl group of the aldehyde or ketone, facilitating the nucleophilic attack.

Transformations of this compound can also be understood through established mechanistic frameworks. For example, the Thorpe-Ziegler reaction, an intramolecular self-condensation of nitriles, provides a route to cyclic ketones. wikipedia.orglscollege.ac.inambeed.com While not a direct transformation of the title compound in its typical form, the principles of this reaction, involving the base-catalyzed formation of an enamine from a dinitrile followed by cyclization and hydrolysis, are relevant to the reactivity of the nitrile group in related structures. researchgate.net

Role of Solvents and Additives in Reaction Kinetics and Selectivity

In the context of the Knoevenagel condensation, the solvent can affect the rate of proton abstraction and the subsequent steps. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can accelerate the abstraction of acidic protons from ethyl cyanoacetate due to their ability to solvate cations effectively, leaving the basic catalyst more active. researchgate.net

The use of ionic liquids as promoters in Knoevenagel condensations has also been explored. For instance, a hydroxyl-functionalized ionic liquid in combination with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective catalytic system. The hydroxyl group of the ionic liquid is believed to form a hydrogen bond with the carbonyl group of the aldehyde or ketone, enhancing its electrophilicity and promoting the reaction. rsc.org

Additives can also influence the course of a reaction. For example, in the alkylation of ethyl cyanoacetate with 1,2-dichloroethane (B1671644), the use of potassium carbonate in DMSO leads to the formation of cyclopropane (B1198618) and cyclohexane (B81311) derivatives. chemprob.org The nature of the base and its interaction with the solvent and reactants are key to directing the reaction towards a specific product.

Spectroscopic and Computational Approaches to Mechanistic Understanding

Modern analytical techniques, including spectroscopic and computational methods, are indispensable tools for elucidating the intricate details of reaction mechanisms.

NMR Spectroscopy in Reaction Monitoring and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a reaction and for characterizing the structure of intermediates and products. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure.

In the context of reactions involving this compound, NMR can be used to:

Monitor Reactant Consumption and Product Formation: By taking aliquots of the reaction mixture at different time intervals and analyzing them by NMR, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the determination of reaction kinetics.

Identify and Characterize Intermediates: In some cases, reaction intermediates may be present in sufficient concentration to be detected by NMR. For example, in a study of a modified Yamaguchi reagent derived from an ethyl cyanoacetate derivative, an intermediate was isolated and characterized by ¹H and ¹³C NMR spectroscopy. nih.gov The chemical shifts and coupling constants of the NMR signals provide valuable information about the connectivity and stereochemistry of the intermediate. The characterization of related cyclohexyl cyanoacetate derivatives by ¹H and ¹³C NMR has also been reported, providing a reference for identifying similar structures. researchgate.net

Table 1: Representative Spectroscopic Data for a Related Cyclohexyl Cyanoacetate Derivative

| Nucleus | Chemical Shift (ppm) |

| ¹H | 1.25 (t, 3H, CH₃), 4.20 (q, 2H, OCH₂), ... |

| ¹³C | 14.1, 61.5, 116.8 (CN), 168.2 (C=O), ... |

This is a representative table and the actual chemical shifts will vary depending on the specific structure and the solvent used.

Mass Spectrometry for Product and Intermediate Identification

Mass spectrometry (MS) is another crucial analytical technique for identifying products and intermediates in a reaction mixture. It provides information about the molecular weight of the species present and can be used to deduce their elemental composition.

In the study of reactions of this compound, mass spectrometry can be employed to:

Confirm the Molecular Weight of Products: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the elemental formula of the synthesized compounds.

Detect Reaction Intermediates: Even if intermediates are present in very low concentrations, they can sometimes be detected by mass spectrometry. This is particularly useful for identifying transient species that are difficult to isolate.

Analyze Complex Mixtures: Gas chromatography-mass spectrometry (GC-MS) can be used to separate the components of a reaction mixture and obtain a mass spectrum for each component, facilitating the identification of products, byproducts, and unreacted starting materials. The progress of the cyclization of an unsaturated cyanoester to a cyclohexanecarboxylate (B1212342) derivative has been monitored using GC. orgsyn.org

Computational Chemistry and Molecular Dynamics Simulations for Reaction Pathway Prediction

Computational chemistry and molecular dynamics simulations have emerged as powerful tools for predicting reaction pathways and understanding the energetics of different mechanistic possibilities. These methods can provide insights that are often difficult to obtain through experimental means alone.

For reactions involving this compound, computational approaches can be used to:

Model Reaction Intermediates and Transition States: The geometries and energies of reactants, intermediates, transition states, and products can be calculated using quantum chemical methods. This allows for the determination of activation energies and reaction enthalpies, which can help in identifying the most likely reaction pathway.

Simulate Reaction Dynamics: Molecular dynamics simulations can be used to study the time evolution of a reacting system, providing insights into the role of solvent molecules and the dynamics of bond formation and breaking.

Predict Selectivity: By comparing the activation energies of different possible reaction pathways, computational methods can help in predicting the stereoselectivity or regioselectivity of a reaction.

While specific computational studies on this compound are not widely reported, the principles have been applied to similar systems. For example, mechanistic studies of the Knoevenagel condensation have utilized computational methods to investigate the role of catalysts and the nature of the transition states. researchgate.net

Advanced Applications of Ethyl 2 Cyano 2 Cyclohexylacetate in Complex Organic Synthesis

A Gateway to Diverse Heterocyclic Systems

The strategic placement of functional groups in Ethyl 2-cyano-2-cyclohexylacetate allows for its participation in a variety of cyclization reactions, making it a sought-after starting material for heterocyclic synthesis. The presence of the cyano and ester groups provides two reactive sites for the introduction of heteroatoms and the formation of ring structures.

Synthesis of Pyrazoles and Oxazoles

While direct, documented syntheses of pyrazoles and oxazoles commencing from this compound are not extensively reported in readily available literature, the chemical nature of the molecule suggests plausible synthetic pathways. The reaction of β-ketoesters or their equivalents with hydrazine (B178648) and its derivatives is a classical and robust method for pyrazole (B372694) synthesis. It is conceivable that under appropriate conditions, this compound could be hydrolyzed and decarboxylated in situ to generate a β-ketonitrile, which would then readily cyclize with hydrazine to yield a pyrazolone (B3327878) derivative.

Similarly, the synthesis of oxazoles often involves the reaction of α-haloketones with amides. While not a direct precursor, this compound could potentially be transformed into a suitable intermediate for oxazole (B20620) synthesis through a multi-step sequence.

Synthesis of Pyrimidine (B1678525) Derivatives

The Biginelli reaction, a well-established multicomponent reaction, is a cornerstone in the synthesis of dihydropyrimidinones. iau.ir This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. iau.ir While the classical Biginelli reaction utilizes β-ketoesters, variations employing ethyl cyanoacetate (B8463686) have been reported. drugfuture.com These modified conditions open the possibility for the inclusion of α-substituted cyanoacetates like this compound in similar one-pot syntheses to afford highly functionalized pyrimidine derivatives. The reaction would introduce the cyclohexyl and cyano moieties at a stereocenter, offering a route to complex pyrimidine structures.

Synthesis of Pyrrole Derivatives

The synthesis of functionalized pyrroles can be envisioned through a pathway involving the Thorpe-Ziegler reaction. This reaction is a well-known method for the synthesis of cyclic ketones and enamines from dinitriles. While this compound is not a dinitrile itself, it can be envisioned as a precursor to a suitable dinitrile through a two-step process. For instance, alkylation of the α-carbon followed by conversion of the ester group to a nitrile would yield a dinitrile poised for Thorpe-Ziegler cyclization to a highly substituted aminocyanopyrrole.

Synthesis of Pyridine (B92270) Derivatives

The Guareschi-Thorpe condensation is a classical method for the synthesis of 2-pyridones, which involves the reaction of a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of ammonia (B1221849). drugfuture.comimpactfactor.orgrsc.orgwikipedia.orgresearchgate.netnih.gov Given that this compound is a substituted cyanoacetic ester, it is a prime candidate for this type of condensation. By reacting it with a suitable 1,3-dicarbonyl compound and an ammonia source, it is possible to construct highly substituted pyridine rings bearing a cyclohexyl group at a key position. This approach offers a convergent and efficient route to complex pyridine derivatives.

Synthesis of 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles commonly involves the reaction of a nitrile with an amidoxime. organic-chemistry.orgresearchgate.net The cyano group of this compound can act as the nitrile component in this reaction. By treating this compound with a variety of amidoximes under suitable dehydrating conditions, it is possible to construct 3-substituted-5-cyclohexyl(ethoxycarbonyl)methyl-1,2,4-oxadiazoles. This method provides a straightforward entry into a class of heterocycles with known biological activities. While a related compound, ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (B1210297), has been used as a catalyst in 1,2,4-oxadiazole (B8745197) synthesis, the direct use of this compound as a building block is a feasible and attractive synthetic strategy. wikipedia.org

Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The reactivity of the α-cyano ester moiety in this compound opens avenues for the synthesis of a broader range of heterocycles. For instance, the Gewald aminothiophene synthesis is a powerful multicomponent reaction for the preparation of highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org this compound, as an active methylene nitrile, is a suitable substrate for the Gewald reaction. By reacting it with a ketone or aldehyde and elemental sulfur, a variety of 2-amino-3-ethoxycarbonyl-3-cyclohexylthiophenes can be readily accessed. This one-pot procedure is highly efficient and allows for the rapid construction of complex thiophene (B33073) derivatives.

Intermediate in the Preparation of Multifunctional Organic Molecules

The strategic positioning of a cyano group and an ethyl ester on a cyclohexyl scaffold makes this compound a prime candidate for constructing complex molecular frameworks. The electron-withdrawing nature of the nitrile and ester groups acidifies the α-carbon, rendering it susceptible to a variety of nucleophilic and electrophilic reactions. This reactivity is harnessed to introduce additional functional groups and build elaborate structures, positioning it as a crucial intermediate in the synthesis of a wide range of organic molecules with significant applications in agrochemicals and pharmaceuticals.

Applications in Agrochemical Synthesis

In the field of agrochemicals, the development of novel fungicides and herbicides with high efficacy and selectivity is paramount. Cyanoacrylate derivatives, a class of compounds to which this compound belongs, are known precursors to potent agrochemical agents. For instance, certain 2-cyano-3-aminoacrylate derivatives have been synthesized and shown to exhibit significant fungicidal activities. The synthesis often involves the reaction of a cyanoacetate with other reagents to build a molecule that can disrupt biological pathways in fungi.

Similarly, the structural motifs present in this compound are found in certain classes of herbicides that act as inhibitors of photosystem II (PSII) electron transport. The synthesis of these herbicides can involve the elaboration of the cyanoacetate core to introduce pyridinemethylamino or anilino groups, which are crucial for their biological activity. While direct synthesis pathways starting from this compound are proprietary and less documented in open literature, the established role of related cyanoacetates underscores its potential as a key intermediate in creating new agrochemical products.

Table 1: Examples of Agrochemicals Derived from Cyanoacrylate Scaffolds

| Agrochemical Class | Target Application | Key Synthetic Precursor |

|---|---|---|

| Cyanoacrylate Fungicides | Control of fungal pathogens | Ethyl Cyanoacetate derivatives |

Synthesis of Spirolactam Analogues

Spirolactams are a class of heterocyclic compounds characterized by a spirocyclic ring system containing a lactam moiety. These structures are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds. The synthesis of complex spirolactams can be achieved through innovative catalytic methods, such as the Rh(III)-catalyzed C-H activation and dearomatization cascades.

While a direct synthesis of spirolactams from this compound is not extensively reported, its structure provides the necessary components for such transformations. The cyclohexyl ring can serve as the anchor for the spiro center, and the cyano and ester groups can be chemically manipulated to form the lactam ring. For example, the nitrile group could be reduced to an amine, which could then undergo an intramolecular cyclization with the ester to form the desired spirolactam. This potential for intramolecular cyclization makes this compound a promising precursor for novel spirolactam analogues.

Precursors for Dopamine (B1211576) Receptor Ligand Medicaments

Dopamine receptors are a critical target in the development of drugs for a variety of neurological and psychiatric disorders. The design of selective dopamine receptor ligands is a key focus of medicinal chemistry. The cyclohexyl group of this compound is a particularly valuable structural feature in this context. The incorporation of a conformationally constrained cyclohexylethyl linker has been shown to improve the oral bioavailability and receptor selectivity of dopamine D3 receptor antagonists. cymitquimica.com

The synthesis of such medicaments can involve the use of a cyclohexyl-containing building block, which is subsequently elaborated to include the necessary pharmacophoric elements. For example, a cyclohexylacetic acid derivative can be coupled with other fragments to construct the final drug molecule. The cyano and ester groups of this compound offer versatile handles for such modifications, allowing for its conversion into key intermediates for dopamine receptor ligands. cymitquimica.com

Table 2: Role of Cyclohexyl Moiety in Dopamine Ligand Design

| Compound Feature | Advantage in Drug Design | Example Application |

|---|---|---|

| Cyclohexyl Ring | Provides conformational rigidity | Improved oral bioavailability |

Formation of Cyclopropane (B1198618) Rings via Fragmentation Reactions

The formation of cyclopropane rings is a fundamental transformation in organic synthesis, as these strained three-membered rings are present in numerous natural products and bioactive molecules. While there are many methods for cyclopropane synthesis, the use of fragmentation reactions of specific precursors offers a unique approach. In principle, α-cyano esters like this compound could serve as precursors for cyclopropanes through a carefully designed fragmentation process.

This hypothetical pathway would likely involve the conversion of the ester or cyano group into a suitable leaving group. Subsequent intramolecular displacement by a carbanion generated at another position on the cyclohexyl ring could lead to the formation of a bicyclic system containing a cyclopropane ring. While this specific application for this compound is not well-documented in the literature, the known reactivity of related compounds suggests its potential in this area of synthesis.

Role in Stereoselective Synthesis

The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of chiral drugs and other biologically active molecules. This compound possesses a chiral center at the α-carbon, making it a valuable substrate for stereoselective transformations. The ability to control the configuration of this stereocenter allows for the synthesis of enantiomerically pure compounds with specific biological activities.

Asymmetric Transformations Involving the Chiral Center

The chiral center of this compound can be the focal point for a variety of asymmetric transformations. These reactions aim to introduce new stereocenters or modify existing ones with a high degree of stereocontrol. For example, the deprotonation of the α-carbon can generate a prochiral enolate, which can then react with electrophiles in the presence of a chiral catalyst to yield a product with high enantiomeric excess.

Asymmetric Michael additions of α-cyanoacetates to α,β-unsaturated compounds have been successfully achieved using organocatalysts, demonstrating the feasibility of controlling the stereochemistry at the cyano-substituted carbon. Furthermore, the asymmetric reduction of the ketone that could be formed from the ester group would provide access to chiral hydroxy esters, which are valuable synthetic intermediates. The development of new chiral ligands and catalytic systems continues to expand the possibilities for the stereoselective synthesis of complex molecules from precursors like this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Cyano-3-aminoacrylate |

| Spirolactam |

| Cyclohexylacetic acid |

| Cyclopropane |

| α-cyano ester |

| Chiral hydroxy ester |

Diastereoselective Reactions

The stereochemistry of the cyclohexane (B81311) ring in this compound and its derivatives is a critical factor in their application in complex organic synthesis. The rigid chair conformation of the cyclohexane moiety provides a well-defined three-dimensional framework that can influence the stereochemical outcome of reactions at or adjacent to the ring. Diastereoselective reactions involving this scaffold are primarily focused on the controlled formation of new stereocenters, leading to specific isomers of highly substituted cyclohexane structures. These methods are crucial for the synthesis of complex natural products and pharmacologically active molecules where precise control of stereochemistry is paramount.

One of the powerful strategies to construct substituted cyclohexane rings with high diastereoselectivity is through cascade reactions. Research has demonstrated the use of a cascade inter-intramolecular double Michael addition to produce highly functionalized cyclohexanones. beilstein-journals.org In these reactions, a Michael donor, such as curcumin, adds to an arylidenemalonate, followed by a diastereoselective 6-endo-trig intramolecular Michael addition. beilstein-journals.org This cyclization step proceeds with high diastereoselectivity, establishing the relative stereochemistry of the substituents on the newly formed cyclohexane ring. The reaction mechanism benefits from the thermodynamic stability of the resulting chair conformation, which directs the approach of the enolate to the enone. beilstein-journals.org

Another key approach to diastereoselective synthesis involving precursors to this compound is the controlled alkylation of ethyl cyanoacetate itself. For instance, the reaction of ethyl cyanoacetate with 1,2-dichloroethane (B1671644) in the presence of a base like potash in DMSO can lead to the formation of diethyl 1-cyano-4-(cyanocarbonyl)cyclohexane-1,4-dicarboxylate. chemprob.org This product results from the intermolecular tetra-C-alkylation involving two molecules of both the cyanoacetate and the dichloroethane. The formation of the cyclohexane ring in this manner is inherently diastereoselective, favoring the formation of the more stable stereoisomers. chemprob.org

The table below summarizes key findings in diastereoselective reactions leading to substituted cyclohexane systems related to this compound.

| Reaction Type | Reactants | Catalyst/Reagent | Key Product(s) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Cascade Double Michael Addition | Curcumins and Arylidenemalonates | KOH/TBAB | Highly functionalized cyclohexanones | Excellent | beilstein-journals.org |

| Intermolecular Tetra-C-alkylation | Ethyl cyanoacetate and 1,2-dichloroethane | Potash/DMSO | Diethyl 1-cyano-4-(cyanocarbonyl)cyclohexane-1,4-dicarboxylate | Diastereoselective formation of the cyclohexane ring | chemprob.org |

The principles of achieving high diastereoselectivity in these reactions often rely on the careful choice of catalysts and reaction conditions. For example, in the cascade double Michael addition, the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is crucial for the reaction to proceed efficiently under mild, biphasic conditions. beilstein-journals.org The stereochemical outcome is dictated by the transition state of the intramolecular cyclization, which minimizes steric interactions and leads to the thermodynamically favored product. beilstein-journals.org The resulting highly substituted cyclohexanones are valuable intermediates for further synthetic transformations.

Synthesis and Reactivity of Structural Analogues and Derivatives of Ethyl 2 Cyano 2 Cyclohexylacetate

Modification of the Ester Moiety in Cyclohexylcyanoacetates

The ester group in cyclohexylcyanoacetates is a prime site for chemical modification, enabling the synthesis of a diverse family of derivatives, including other esters, carboxylic acids, and amides. These transformations typically proceed through standard nucleophilic acyl substitution mechanisms.

Transesterification and Hydrolysis: The ethyl ester can be converted to other alkyl or aryl esters through transesterification. This process is often catalyzed by acids or bases and involves reacting the parent ester with an excess of a different alcohol. For instance, methods used for the synthesis of ethyl cyanoacetate (B8463686) from methyl cyanoacetate via transesterification with ethanol (B145695), using catalysts like hydrotalcite, can be applied to modify the ester group in cyclohexylcyanoacetates. google.com Under acidic or basic conditions, the ester can be fully hydrolyzed to yield the corresponding cyclohexylcyanoacetic acid, which serves as a key intermediate for further derivatization.

Amide Formation: A significant modification involves the conversion of the ester to an amide, which can fundamentally alter the compound's chemical and biological properties. This is typically achieved by reacting the ester or the corresponding carboxylic acid with a primary or secondary amine. youtube.com The direct reaction of an ester with an amine can be slow and may require heating. A more common and efficient approach involves first hydrolyzing the ester to the carboxylic acid, followed by activation with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl chloroformate, and then reaction with the desired amine. youtube.comnih.govresearchgate.net Cyanoacetamide derivatives are valuable synthons in their own right for building various heterocyclic structures. tubitak.gov.trresearchgate.net The synthesis of N-substituted cyanoacetamides is a well-established field, with methods ranging from direct fusion of amines with ethyl cyanoacetate at high temperatures to using basic catalysts like sodium ethoxide or butyl lithium under milder conditions. tubitak.gov.trresearchgate.net

Table 1: Examples of Ester Moiety Modifications This table is illustrative and based on general synthetic methods applicable to the title compound.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Ethyl 2-cyano-2-cyclohexylacetate | Methanol, H⁺ or MeO⁻ | Mthis compound | Transesterification |

| This compound | 1. NaOH, H₂O2. H₃O⁺ | 2-Cyano-2-cyclohexylacetic acid | Hydrolysis |

| 2-Cyano-2-cyclohexylacetic acid | 1. Ethyl Chloroformate, Et₃N2. NH₄Cl | 2-Cyano-2-cyclohexylacetamide | Amidation |

| 2-Cyano-2-cyclohexylacetic acid | Benzylamine, DCC | N-benzyl-2-cyano-2-cyclohexylacetamide | Amidation |

Functionalization of the Cyclohexyl Ring in this compound Analogues

Introducing substituents onto the cyclohexyl ring is a key strategy for tuning the steric and electronic properties of this compound analogues. This can be achieved either by starting with a pre-functionalized cyclohexane (B81311) precursor or by direct modification of the ring in a later synthetic step.

Research has demonstrated the synthesis of various analogues with substituted rings. For example, the compound ethyl 2-cyano-2-(1-(p-tolyl)cyclohexyl)acetate features a tolyl group attached to the C1 position of the cyclohexane ring. bldpharm.com A more complex derivative, ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate, was synthesized from a substituted octahydronaphthalene precursor, showcasing the possibility of introducing complex side chains and modifying the ring to a cyclohexylidene form. nih.gov

Synthetic strategies often involve building the desired substituted cyclohexyl core first. For instance, substituted cyclohexanones or cyclohexenones can be used as starting materials. The synthesis of 3'- and 4'-substituted cyclohexyl scaffolds, developed for other molecular frameworks, provides a playbook for creating a variety of precursors. nih.gov These methods include nucleophilic additions to cyclohexenones, such as the reaction of 3-ethoxy-2-cyclohexen-1-one (B1360012) with Grignard reagents to install aryl or alkyl groups. nih.gov These functionalized cyclic ketones can then undergo reactions with ethyl cyanoacetate to form the target structures. More drastic modifications, such as the cerium-catalyzed ring-opening of cycloalkanols, represent another avenue for advanced functionalization. nih.gov

Table 2: Examples of Cyclohexyl Ring Functionalization

| Compound Name | Functionalization Type | Reference |

| Ethyl 2-cyano-2-(1-(p-tolyl)cyclohexyl)acetate | Aryl substitution at C1 | bldpharm.com |

| Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate | Alkylidene formation and substitution | nih.gov |

| 3'- and 4'-Substituted cyclohexyl noviomimetics | General substitution patterns on the ring | nih.gov |

Synthesis of Spirocyclic and Fused-Ring Derivatives

The reactive nature of the cyanoacetate moiety makes it an excellent building block for constructing more complex polycyclic systems, including spirocycles and fused rings. These reactions often take advantage of the active methylene (B1212753) group (or the corresponding methine in the substituted compound) and the cyano or ester functionalities.

Spirocyclic Derivatives: Spirocycles can be formed by creating a new ring that shares a single atom—the quaternary carbon of the cyanoacetate. One common approach involves the reaction of an α,β-unsaturated derivative, such as ethyl 2-cyano-2-cyclohexylideneacetate, with a nucleophile that can participate in a cycloaddition or tandem Michael addition-cyclization reaction.

Fused-Ring Derivatives: Fused-ring systems are created when a new ring is formed that shares two atoms with the original cyclohexyl ring. A powerful method for this is the Gewald reaction, where a ketone (like cyclohexanone) reacts with an α-cyano ester in the presence of elemental sulfur and a base (like morpholine) to yield a fused aminothiophene ring. researchgate.net While the classical example uses cyclohexanone (B45756) and ethyl cyanoacetate to make a tetrahydrobenzothiophene, analogous reactivity can be envisioned starting with derivatives of this compound itself. Multicomponent reactions are also highly effective; for example, reacting ethyl cyanoacetate, an aldehyde, and an acetophenone (B1666503) derivative can lead to highly substituted pyridone rings, which can be considered fused systems if a cyclic ketone is used. sciforum.net

Table 3: Synthetic Approaches to Spirocyclic and Fused-Ring Systems

| Target System | General Approach | Key Reagents |

| Spiro-cyclopropanes | Cyclopropanation of an exocyclic double bond | Diazo compounds or other carbene precursors |

| Fused Thiophenes | Gewald Reaction | Elemental Sulfur, Morpholine |

| Fused Pyridones | Multicomponent Reaction | Aldehyde, Active Methyl/Methylene Compound, Amine Source |

| Fused Pyrimidines/Imidazoles | Cyclization of substituted cyanoacetates | Guanidine, Amidines |

Exploration of Enantiomerically Pure Analogues

Since this compound possesses a stereocenter at the α-carbon, the synthesis of enantiomerically pure versions is of significant interest for applications where specific stereochemistry is crucial. This can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Asymmetric Synthesis: This is the more modern and efficient approach, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. Methodologies developed for related structures are highly applicable here. For example, the silver-catalyzed asymmetric aldol (B89426) reaction of isocyanoacetates with aldehydes demonstrates a powerful way to create α-amino-β-hydroxy motifs with high enantioselectivity. rsc.org This highlights the potential of using chiral metal-phosphine complexes to control the stereochemical outcome of reactions involving the cyanoacetate moiety.

Another powerful strategy involves the asymmetric hydrogenation of a precursor ketone. The enantioselective synthesis of cis-α-substituted cycloalkanols can be accomplished via asymmetric transfer hydrogenation of α-substituted cyclic ketones, using catalysts like Ru(II) complexes with chiral ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). researchgate.net The resulting chiral cycloalkanols can then be converted into the desired chiral cyanoacetate derivatives. This dynamic kinetic resolution approach is highly effective for setting the stereochemistry of the ring, which in turn guides the stereochemistry of the final product.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Transformations

The transformation of ethyl 2-cyano-2-cyclohexylacetate and related cyanoacetic esters is a cornerstone of its utility. Future research will likely prioritize the discovery and optimization of novel catalytic systems to drive these reactions with higher efficiency and selectivity. While traditional base-catalyzed reactions like the Knoevenagel condensation are well-established, there is a significant opportunity for the development of more sophisticated catalysts. wikipedia.orgacs.org This includes the design of solid-base catalysts, such as binary metal oxides like CaO-MgO, which offer advantages in terms of reusability and reduced environmental impact. acs.org Research into enzyme-catalyzed cascade reactions, utilizing lipases for combined esterification and condensation steps, presents a promising frontier for creating complex molecules in a one-pot procedure. nih.gov

Furthermore, the exploration of phase transfer catalysts for reactions involving sodium cyanoacetate (B8463686) and ethyl bromide in aqueous-organic systems could lead to improved yields and simplified purification processes. wikipedia.org The development of catalysts that can operate under milder conditions and with greater functional group tolerance will be crucial for expanding the synthetic utility of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Automated synthesis platforms, coupled with flow reactors, will enable the rapid screening of reaction conditions and the streamlined production of a diverse library of this compound derivatives. This high-throughput approach will accelerate the discovery of new compounds with desirable properties for applications in pharmaceuticals and materials science. The development of robust and reliable online monitoring techniques will be essential for real-time process optimization and quality control within these automated systems.

Exploration of Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign methodologies. This includes the use of greener solvents, such as water, and the development of catalytic systems that minimize the generation of hazardous waste. acs.orgmdpi.com

Advanced Computational Design of Novel Reactions and Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. rsc.org In the context of this compound, these methods can be employed to design novel reactions and predict the properties of new derivatives. Density functional theory (DFT) and other computational techniques can provide valuable insights into reaction mechanisms, helping to elucidate the role of catalysts and intermediates. rsc.org

By modeling the electronic and steric properties of various substituents, researchers can rationally design new derivatives of this compound with tailored functionalities. This computational pre-screening can significantly reduce the experimental effort required to identify promising candidates for specific applications. For example, understanding the impact of the cyclohexyl ring's conformation on reactivity can guide the synthesis of more effective building blocks. nih.gov The synergy between computational prediction and experimental validation will be a powerful driver of innovation in the field, enabling the more rapid and efficient development of novel materials and molecules derived from this compound.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-cyano-2-cyclohexylacetate to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution or condensation reaction between cyclohexylacetonitrile derivatives and ethyl esters under acidic or basic catalysis. For example, Knoevenagel condensation using a base like piperidine could facilitate the formation of the cyano-ester bond. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical to isolate the product . Monitoring reaction progress with thin-layer chromatography (TLC) and verifying purity via HPLC or GC-MS is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the ester and cyclohexyl group environments. The cyano group’s electron-withdrawing effect shifts adjacent proton signals downfield .

- IR Spectroscopy : Strong absorbance near 2240 cm (C≡N stretch) and 1730 cm (ester C=O) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides precise molecular weight confirmation and fragmentation patterns to validate the structure .

Q. What solvent systems are optimal for crystallizing this compound?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane or ethyl acetate/ethanol) promotes single-crystal growth. Solvent polarity should balance solubility and volatility to avoid amorphous precipitation. Thermodynamic data from similar esters (e.g., ethyl lactate) suggest prioritizing solvents with moderate polarity indices (~4–5) .

Advanced Research Questions

Q. How can computational DFT studies predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map frontier molecular orbitals (FMOs) to identify electrophilic (cyano group) and nucleophilic (ester oxygen) sites. Fukui functions ( and ) quantify site-specific reactivity, while global descriptors (electronegativity, hardness) predict reaction feasibility . For example, the cyano group’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack .

Q. How to resolve contradictory crystallographic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from disordered solvent molecules or twinning. Use SHELXL for refinement, applying restraints for disordered atoms and testing twin laws (e.g., two-fold rotation) . High-resolution data (≤ 0.8 Å) and validation tools (e.g., R < 5%) improve reliability. For ambiguous cases, complementary techniques like PXRD or solid-state NMR can verify phase purity .

Q. What experimental designs elucidate stereoelectronic effects of the cyclohexyl group in this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated cyclohexyl derivatives to assess steric/electronic contributions.

- Conformational Analysis : Use variable-temperature NMR or X-ray crystallography to study chair vs. boat conformations and their impact on reactivity .

- Computational Modeling : MD simulations (OPLS-AA force field) can correlate cyclohexyl ring dynamics with solvent interactions .

Data Contradiction & Validation

Q. How to address discrepancies in reported thermodynamic properties (e.g., boiling point) of this compound?

- Methodological Answer : Discrepancies may stem from impurities or measurement conditions. Re-evaluate using standardized methods (e.g., ASTM distillation for boiling points). Cross-reference with analogous compounds (e.g., ethyl cyclohexanecarboxylate) to identify outliers. For accurate vapor pressure data, employ static or dynamic ebulliometry under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.